[1-hydroxy-2-[3-(3-phenylphenyl)phenoxy]-1-phosphonoethyl]phosphonic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of BPH-676 involves several synthetic routes and specific reaction conditions. One common method includes the reaction of 1-hydroxy-2-[3-(3-phenylphenyl)phenoxy]-1-phosphonoethyl with phosphonic acid . The reaction typically requires a controlled environment with specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of BPH-676 involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity . The production process also involves purification steps to remove any impurities and ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
BPH-676 undergoes various chemical reactions, including:
Oxidation: BPH-676 can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert BPH-676 into its reduced forms.
Substitution: BPH-676 can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of BPH-676 can produce various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
BPH-676 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to investigate its effects on different biological systems.
Medicine: Explored for its potential therapeutic applications and as a tool in drug discovery.
Industry: Utilized in industrial processes for the production of specific chemicals and materials.
Mechanism of Action
The mechanism of action of BPH-676 involves its interaction with specific molecular targets and pathways. BPH-676 is known to inhibit certain enzymes, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
BPH-676 is part of a class of compounds known as bisphosphonates. Similar compounds include:
- BPH-364
- BPH-629
- BPH-675
Uniqueness
BPH-676 is unique due to its specific chemical structure and bioactivity. Compared to other bisphosphonates, BPH-676 has distinct properties that make it suitable for particular research applications . Its unique structure allows it to interact with different molecular targets and exhibit specific biological effects .
Properties
Molecular Formula |
C20H20O8P2 |
---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
[1-hydroxy-2-[3-(3-phenylphenyl)phenoxy]-1-phosphonoethyl]phosphonic acid |
InChI |
InChI=1S/C20H20O8P2/c21-20(29(22,23)24,30(25,26)27)14-28-19-11-5-10-18(13-19)17-9-4-8-16(12-17)15-6-2-1-3-7-15/h1-13,21H,14H2,(H2,22,23,24)(H2,25,26,27) |
InChI Key |
NWIARQRYIRVYCM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC(=CC=C3)OCC(O)(P(=O)(O)O)P(=O)(O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC(=CC=C3)OCC(O)(P(=O)(O)O)P(=O)(O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BPH-676; BPH 676; BPH676. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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